[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl](3-methylphenyl)methanone
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Overview
Description
1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone: is an organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Coupling with 3-Methylphenyl Group: The final step involves coupling the triazole derivative with a 3-methylphenyl group using a suitable coupling reagent like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell membranes.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone
- 1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone
Uniqueness
1-(Methoxymethyl)-1H-1,2,4-triazol-5-ylmethanone: stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methyl group on the phenyl ring can significantly affect the compound’s interaction with biological targets and its overall stability.
Properties
CAS No. |
62458-03-1 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
[2-(methoxymethyl)-1,2,4-triazol-3-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C12H13N3O2/c1-9-4-3-5-10(6-9)11(16)12-13-7-14-15(12)8-17-2/h3-7H,8H2,1-2H3 |
InChI Key |
OLIPRNDYMWIIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=NN2COC |
Origin of Product |
United States |
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